molecular formula C12H14NO3S+ B11573475 3-(2-Carboxyethyl)-5-methoxy-2-methyl-1,3-benzothiazol-3-ium

3-(2-Carboxyethyl)-5-methoxy-2-methyl-1,3-benzothiazol-3-ium

Cat. No.: B11573475
M. Wt: 252.31 g/mol
InChI Key: MFCKADSULAZYFQ-UHFFFAOYSA-O
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Description

3-(2-Carboxyethyl)-5-methoxy-2-methyl-1,3-benzothiazol-3-ium is a chemical compound that belongs to the benzothiazolium family This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a carboxyethyl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Carboxyethyl)-5-methoxy-2-methyl-1,3-benzothiazol-3-ium typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the formation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Carboxyethyl Group: The carboxyethyl group can be introduced via a Friedel-Crafts acylation reaction using an appropriate acylating agent.

    Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Carboxyethyl)-5-methoxy-2-methyl-1,3-benzothiazol-3-ium undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the benzothiazole ring, resulting in the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

3-(2-Carboxyethyl)-5-methoxy-2-methyl-1,3-benzothiazol-3-ium has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Carboxyethyl)-5-methoxy-2-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, leading to the inhibition or activation of their functions.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Carboxyethyl)-5-methoxy-2-methyl-1,3-benzothiazole
  • 3-(2-Carboxyethyl)-5-methoxy-2-methyl-1,3-benzothiazol-3-ium chloride
  • This compound bromide

Uniqueness

This compound is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14NO3S+

Molecular Weight

252.31 g/mol

IUPAC Name

3-(5-methoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid

InChI

InChI=1S/C12H13NO3S/c1-8-13(6-5-12(14)15)10-7-9(16-2)3-4-11(10)17-8/h3-4,7H,5-6H2,1-2H3/p+1

InChI Key

MFCKADSULAZYFQ-UHFFFAOYSA-O

Canonical SMILES

CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCC(=O)O

Origin of Product

United States

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